molecular formula C12H11N3O4 B4941846 3-[(4-HYDROXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

3-[(4-HYDROXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4941846
M. Wt: 261.23 g/mol
InChI Key: HDLGXQBACUSFNX-UHFFFAOYSA-N
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Description

3-[(4-HYDROXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring substituted with a hydroxyanilino group and a carboxylic acid group

Properties

IUPAC Name

3-[(4-hydroxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-15-6-9(12(18)19)10(14-15)11(17)13-7-2-4-8(16)5-3-7/h2-6,16H,1H3,(H,13,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLGXQBACUSFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-HYDROXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the hydroxyanilino group: This step involves the coupling of the pyrazole derivative with 4-hydroxyaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-HYDROXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-[(4-HYDROXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-HYDROXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyanilino group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-HYDROXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the presence of the hydroxyanilino group, which imparts specific chemical and biological properties. This makes it distinct from other pyrazole derivatives and allows for unique interactions with molecular targets.

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